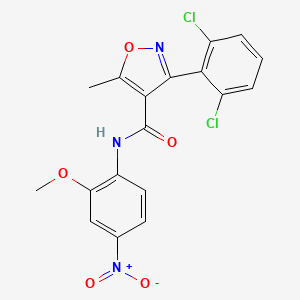![molecular formula C22H24N6O2 B5135649 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide, also known as NVP-BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.
Wirkmechanismus
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide inhibits both PI3K and mTOR pathways, which are involved in cell growth and survival. PI3K is a key mediator of cell growth and survival, while mTOR is a downstream effector of PI3K that regulates protein synthesis and cell proliferation. By inhibiting both pathways, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide has been shown to decrease the phosphorylation of downstream targets of PI3K and mTOR, such as AKT and S6K. This results in the inhibition of protein synthesis and cell proliferation, leading to decreased cancer cell growth. Additionally, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components, which can lead to cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PI3K and mTOR pathways, making it a useful tool for studying these pathways in vitro and in vivo. Additionally, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide has been shown to be effective at low concentrations, allowing for cost-effective use in experiments. However, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide has limitations, including its poor solubility in water and its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide. Additionally, further studies are needed to better understand the off-target effects of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide and to develop strategies to mitigate these effects. Finally, research is needed to identify biomarkers that can predict patient response to N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide, which could improve patient selection for clinical trials and ultimately lead to more effective cancer treatments.
Synthesemethoden
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of several intermediates. The synthesis involves the reaction of 2-bromo-1-(4-acetyl-1-piperazinyl)ethanone with 3-chloropyridine, followed by the reaction with 2-(1H-pyrazol-1-yl)benzamide to produce N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been demonstrated to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-17(29)26-12-14-27(15-13-26)21-18(6-4-9-23-21)16-24-22(30)19-7-2-3-8-20(19)28-11-5-10-25-28/h2-11H,12-16H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZLJJQVCFWWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-(benzoylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5135578.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine](/img/structure/B5135586.png)

![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)






![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5135658.png)
![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)
